4-Amino-7,8-difluoroquinoline
Overview
Description
4-Amino-7,8-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H6F2N2The presence of fluorine atoms in the quinoline ring enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7,8-difluoroquinoline typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method is the cyclization of fluorinated anilines with three-carbon reagents . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions and the use of specialized fluorinating agents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Scientific Research Applications
4-Amino-7,8-difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-7,8-difluoroquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit the function of bacterial enzymes, leading to antibacterial effects . In cancer cells, it may interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
- 4-Amino-8-fluoroquinoline
- 4-Amino-7-fluoroquinoline
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Chloro-7,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
Comparison: 4-Amino-7,8-difluoroquinoline is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides better chemical stability and increased potency in biological applications .
Properties
IUPAC Name |
7,8-difluoroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXGIJRDZNLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670922 | |
Record name | 7,8-Difluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-49-0 | |
Record name | 7,8-Difluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-7,8-difluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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